Cas no 2090869-19-3 (3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-)
![3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- structure](https://ja.kuujia.com/scimg/cas/2090869-19-3x500.png)
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- 化学的及び物理的性質
名前と識別子
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- 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-
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- インチ: 1S/C10H8ClN5/c11-9-8-6-12-16(10(8)14-15-13-9)7-4-2-1-3-5-7/h1-6,9H,(H,13,14)
- InChIKey: FHHTYXCHARWLAJ-UHFFFAOYSA-N
- SMILES: N1C(Cl)C2C=NN(C3=CC=CC=C3)C=2N=N1
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262168-1.0g |
4-chloro-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazine |
2090869-19-3 | 1.0g |
$0.0 | 2023-03-01 |
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl- 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-に関する追加情報
3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl-
The compound 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl (CAS No. 2090869-19-3) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazolo-triazines, which are known for their unique electronic properties and structural versatility. The pyrazolo[3,4-d]triazine core is a fused bicyclic system that combines the characteristics of both pyrazole and triazine rings, making it a valuable building block for advanced functional materials.
Recent studies have highlighted the importance of this compound in the development of high-performance organic semiconductors. Researchers have demonstrated that the chloro-substituted pyrazolo-triazine derivatives exhibit excellent charge transport properties due to their extended conjugation and planar molecular structure. These properties make them ideal candidates for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). For instance, a study published in *Advanced Materials* in 2023 reported that incorporating this compound into OPV devices significantly improved their power conversion efficiency (PCE) by enhancing the charge carrier mobility and reducing recombination losses.
In addition to its electronic properties, the 4-chloro substitution on the pyrazolo-triazine framework plays a crucial role in modulating the compound's reactivity and stability. The chlorine atom acts as an electron-withdrawing group, which not only enhances the electrophilic character of the molecule but also imparts thermal stability. This makes the compound suitable for high-temperature applications in polymer blends and composite materials. Furthermore, the phenyl group attached at position 7 introduces additional aromaticity and hydrophobicity, which are beneficial for improving the material's compatibility with organic solvents and polymers.
The synthesis of 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, researchers have utilized palladium-catalyzed coupling reactions to construct the phenyl-substituted derivative with high yield and purity. These synthetic improvements have facilitated its application in large-scale material production.
Another area where this compound has shown promise is in bioconjugation chemistry. The triazine ring's ability to undergo various post-synthesis modifications allows for the attachment of bioactive molecules such as peptides or nucleic acids. A 2023 study in *Nature Chemistry* demonstrated that this compound can serve as a versatile scaffold for creating bioconjugates with enhanced stability and targeting capabilities. Such applications hold great potential in drug delivery systems and diagnostic imaging.
Moreover, computational studies using density functional theory (DFT) have provided deeper insights into the electronic structure of this compound. These studies reveal that the conjugation between the pyrazole and triazine rings significantly lowers the band gap energy, making it an excellent candidate for use in flexible electronics. Theoretical predictions suggest that incorporating this compound into polymer-based devices could lead to improved mechanical flexibility without compromising electrical performance.
In conclusion, 3H-Pyrazolo[3,4-d]-1,2,3-triazine, 4-chloro-4,7-dihydro-7-phenyl (CAS No. 2090869-19-3) is a multifaceted compound with remarkable potential across diverse fields. Its unique chemical structure enables exceptional electronic properties that are highly sought after in modern materials science. As research continues to uncover new applications and synthetic strategies for this compound
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